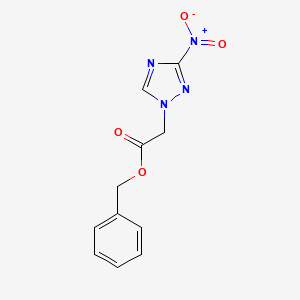

benzyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate is a compound that belongs to the class of 1,2,4-triazoles, known for their wide range of biological and chemical properties. This compound, like its related triazole derivatives, has been studied for its potential in various fields due to the presence of the 1,2,4-triazole ring, a significant pharmacophore in medicinal chemistry.

Synthesis Analysis

The synthesis of benzyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate and similar compounds typically involves nucleophilic aromatic substitution reactions and cyclodehydration processes. For example, 1,3-disubstituted benzo- and pyrido-fused 1,2,4-triazinyl radicals can be synthesized through a two-step route starting from N'-(het)arylhydrazides and 1-halo-2-nitroarenes, leading to the formation of various substituted triazole derivatives in good yields (Berezin et al., 2014).

Molecular Structure Analysis

The molecular structure of benzyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate derivatives can be characterized using various spectroscopic and crystallographic techniques. For instance, compounds such as 2-{5-[2-(2,6-dichlorophenylamino)benzyl]-4-p-tolyl-4H-1,2,4-triazol-3-ylthio}acetate have been characterized by IR, NMR, and mass spectra, with their molecular structures confirmed using single crystal X-ray diffraction (Fathima et al., 2014).

科学的研究の応用

Synthesis of Complex Organic Molecules

One of the primary applications of benzyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate is in the synthesis of complex organic molecules. It serves as a precursor or an intermediate in various synthetic routes aimed at producing novel organic compounds. For instance, the compound can participate in reactions leading to the formation of triazole Schiff bases, which have been investigated for their corrosion inhibition properties on mild steel in acid media, showcasing the importance of such molecules in materials science and corrosion engineering (Turuvekere K. Chaitra et al., 2015).

Pharmacological Research

In pharmacological research, derivatives of benzyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate have been synthesized and evaluated for various biological activities. For example, benzimidazole derivatives, closely related to the structural motif of benzyl triazol acetates, have been synthesized and assessed for anti-tubercular and antimicrobial activities. Such studies are pivotal in the discovery of new drugs and therapeutic agents, underscoring the compound's utility in medicinal chemistry (M. Maste et al., 2011).

Materials Science and Catalysis

Additionally, benzyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate and its derivatives find applications in materials science and catalysis. For instance, metal-organic frameworks (MOFs) synthesized using related triazole compounds have demonstrated promising catalytic properties for chemical transformations. These MOFs can facilitate a range of chemical reactions, highlighting the versatility of triazole-based compounds in catalysis and materials design (Ying Zhao et al., 2013).

Organic Synthesis and Chemical Transformations

In organic synthesis, the structural features of benzyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate make it an ideal candidate for the development of novel synthetic methodologies. For example, its utilization in the synthesis of 1,3-diaryltriazenes demonstrates its capacity to undergo chemical transformations that result in compounds with potent antitumor properties, thereby contributing to the field of anticancer drug development (T. Čimbora-Zovko et al., 2011).

作用機序

Safety and Hazards

将来の方向性

特性

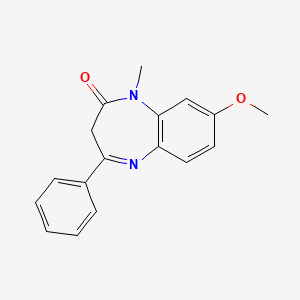

IUPAC Name |

benzyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4/c16-10(19-7-9-4-2-1-3-5-9)6-14-8-12-11(13-14)15(17)18/h1-5,8H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPECHOQHFXRDRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN2C=NC(=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5523284.png)

![6-phenyl-4H,8H-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole](/img/structure/B5523287.png)

![N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide)](/img/structure/B5523288.png)

![5,6-dimethyl-2-oxo-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5523289.png)

![3,5-dichloro-N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxybenzohydrazide](/img/structure/B5523296.png)

![(1R*,5R*)-6-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5523303.png)

![4-methylphenyl [2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5523305.png)

![6-benzyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5523320.png)

![N'-(3-chlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5523331.png)

![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5523333.png)